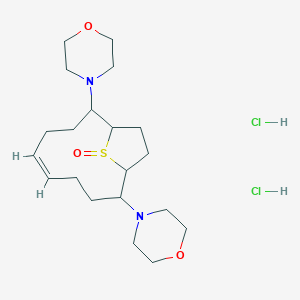
1-Benzyl-4-(benzylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(benzylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a piperazine derivative that is structurally similar to other psychoactive substances such as MDMA and TFMPP.
Mécanisme D'action
The exact mechanism of action of 1-Benzyl-4-(benzylsulfonyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A and 5-HT2B receptors. This results in an increase in the levels of serotonin in the brain, which can lead to various physiological and psychological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-4-(benzylsulfonyl)piperazine can produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and cognition, similar to other psychoactive substances.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Benzyl-4-(benzylsulfonyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for producing unwanted side effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-Benzyl-4-(benzylsulfonyl)piperazine, including:
1. Further investigation of its mechanism of action and its potential for developing new drugs that target serotonin receptors.
2. Exploration of its potential applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
3. Investigation of its potential for producing long-term changes in brain function and structure, and its implications for cognitive and emotional processing.
4. Development of new synthesis methods and purification techniques to improve the yield and purity of the compound.
5. Investigation of its potential for producing unwanted side effects and its safety profile in humans.
In conclusion, 1-Benzyl-4-(benzylsulfonyl)piperazine is a promising compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action, its potential for developing new drugs, and its safety profile in humans.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-(benzylsulfonyl)piperazine involves the reaction between benzylsulfonyl chloride and piperazine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-Benzyl-4-(benzylsulfonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. The compound has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. This makes it a promising candidate for the development of new drugs that target these receptors.
Propriétés
Nom du produit |
1-Benzyl-4-(benzylsulfonyl)piperazine |
|---|---|
Formule moléculaire |
C18H22N2O2S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-benzyl-4-benzylsulfonylpiperazine |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
Clé InChI |
DYCHURWTNOAGFJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)



![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)